![molecular formula C26H21NOS B14185278 1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one CAS No. 919083-48-0](/img/structure/B14185278.png)
1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one is a complex organic compound that features a unique structure combining phenyl, phenylsulfanyl, and naphthalenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a naphthalen-2-ylamine derivative with a phenylsulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and naphthalenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-{[1-(phenylsulfanyl)phenyl]amino}but-2-en-1-one
- 1-Phenyl-3-{[1-(phenylsulfanyl)benzyl]amino}but-2-en-1-one
- 1-Phenyl-3-{[1-(phenylsulfanyl)indol-2-yl]amino}but-2-en-1-one
Uniqueness
1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Número CAS |
919083-48-0 |
|---|---|
Fórmula molecular |
C26H21NOS |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-phenyl-3-[(1-phenylsulfanylnaphthalen-2-yl)amino]but-2-en-1-one |
InChI |
InChI=1S/C26H21NOS/c1-19(18-25(28)21-11-4-2-5-12-21)27-24-17-16-20-10-8-9-15-23(20)26(24)29-22-13-6-3-7-14-22/h2-18,27H,1H3 |
Clave InChI |
JTKVACVPFTYQBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


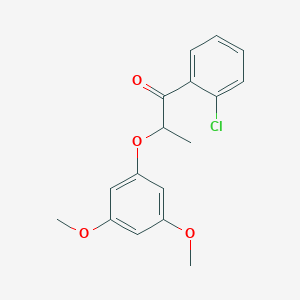
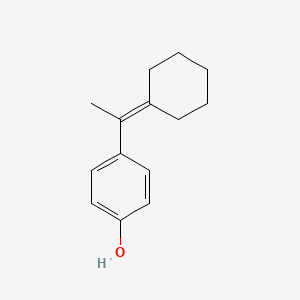
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)
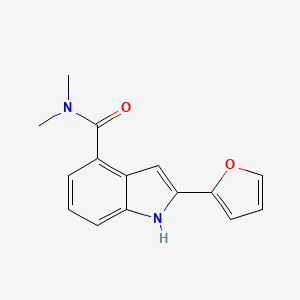

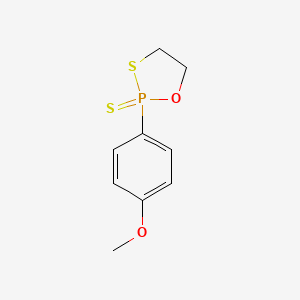
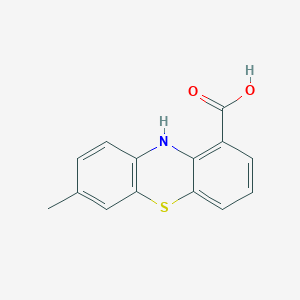
![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
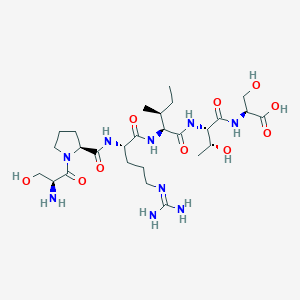
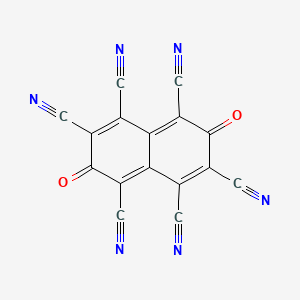
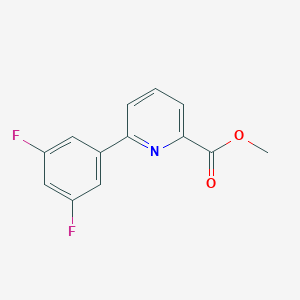
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
